Product packaging for Balsalazide Isopropyl Ester(Cat. No.:CAS No. 1346606-13-0)

Balsalazide Isopropyl Ester

Cat. No.: B1146369
CAS No.: 1346606-13-0
M. Wt: 399.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Balsalazide Isopropyl Ester (CAS 1346606-13-0) is a characterized chemical compound primarily used as a reference standard in the research and development of pharmaceutical products. With the molecular formula C20H21N3O6 and a molecular weight of 399.4 g/mol, this orange solid is an ester derivative of Balsalazide . It is also known as Balsalazide USP Impurity 5, indicating its primary role in quality control processes . This compound serves as a critical analytical standard for the pharmaceutical industry. Researchers use this compound for analytical method development, method validation, and Quality Control applications during the synthesis and formulation stages of drug development . Its use ensures the traceability and compliance of the active pharmaceutical ingredient against stringent pharmacopeial standards, such as those set by the USP or EP . The parent molecule, Balsalazide, is a prodrug anti-inflammatory medication . After oral administration, it is enzymatically cleaved by colonic bacteria to release mesalazine, the therapeutically active moiety also known as 5-aminosalicylic acid (5-ASA) . The anti-inflammatory mechanism of 5-ASA, while not fully understood, is local to the colonic mucosa and is thought to involve the blockade of both the cyclooxygenase and lipoxygenase pathways, which reduces the production of pro-inflammatory arachidonic acid metabolites . Studying related compounds and impurities like this compound is essential for understanding the drug's profile and ensuring the purity and efficacy of the final pharmaceutical product. Please note: This product is intended for research purposes only and is not intended for human or diagnostic use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₀H₂₁N₃O₆ B1146369 Balsalazide Isopropyl Ester CAS No. 1346606-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-[[4-[(3-oxo-3-propan-2-yloxypropyl)carbamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-12(2)29-18(25)9-10-21-19(26)13-3-5-14(6-4-13)22-23-15-7-8-17(24)16(11-15)20(27)28/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIWYAAWJFZDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346606-13-0
Record name 2-Hydroxy-5-((4-(((3-isopropoxy-3-oxopropyl)amino)carbonyl)phenyl)azo)benzoic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-5-((4-(((3-ISOPROPOXY-3-OXOPROPYL)AMINO)CARBONYL)PHENYL)AZO)BENZOIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK3V0374YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Balsalazide Isopropyl Ester

Established Synthetic Pathways for Balsalazide (B1667723) Ester Analogues

The synthesis of balsalazide ester analogues, including the isopropyl derivative, involves several established chemical strategies. These methods are designed to efficiently produce the target compound while allowing for modifications to the carrier moiety.

Direct Esterification Approaches to Isopropyl Derivatives

A primary method for synthesizing ester derivatives like balsalazide isopropyl ester is through direct esterification. This approach typically involves reacting the carboxylic acid group of the balsalazide precursor with an alcohol, in this case, isopropanol (B130326), in the presence of an acid catalyst. smolecule.com For instance, a similar compound, mesalamine isopropyl ester, is synthesized by reacting mesalamine with isopropanol under reflux conditions with a strong acid catalyst such as sulfuric acid. smolecule.com This fundamental reaction can be adapted for the synthesis of this compound from a suitable balsalazide precursor containing a free carboxylic acid on the β-alanine moiety.

Green Chemistry Methodologies in Prodrug Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of pharmaceutical compounds to reduce environmental impact and improve efficiency. For olsalazine (B1677275) analogs, a greener protocol has been developed utilizing a one-pot reaction of mesalazine with activated amino acids in water under microwave irradiation, resulting in high yields. tandfonline.com Similar microwave-assisted synthesis has been applied to balsalazide sodium, significantly shortening reaction times and reducing the use of toxic solvents. google.com These green approaches, such as using water as a solvent and microwave assistance, could be adapted for the synthesis of this compound, offering a more sustainable and efficient alternative to traditional methods. smolecule.comtandfonline.com

Precursor Chemistry and Intermediate Compound Analysis in Balsalazide Ester Synthesis

The synthesis of balsalazide and its derivatives relies on key precursors and the formation of specific intermediates. A common route to balsalazide involves the initial synthesis of N-(4-aminobenzoyl)-β-alanine. google.com This intermediate is then diazotized and coupled with salicylic (B10762653) acid. google.com

A patented process for balsalazide synthesis highlights the use of sulfonic acids to form more water-soluble intermediates, which facilitates the reaction at lower temperatures. google.com The key steps involve:

Conversion of N-(4-aminobenzoyl)-β-alanine to its sulfonate salt. google.com

Diazotization of the sulfonate salt with sodium nitrite (B80452) to form a diazonium salt intermediate. google.com

Coupling of the diazonium salt with disodium (B8443419) salicylate (B1505791) to produce balsalazide. google.com

For the synthesis of the isopropyl ester, an additional esterification step would be required. The primary precursors for the core structure of balsalazide are p-nitrobenzoyl chloride and β-alanine. google.com β-alanine is a crucial precursor for the synthesis of balsalazide. researchgate.net

Strategies for Derivatization and Structural Modification of the Prodrug Scaffold

Derivatization of the balsalazide scaffold is a key strategy to modulate its properties. The esterification to form this compound is one such modification. biosynth.com The purpose of creating prodrugs like balsalazide and its derivatives is often to improve physicochemical properties such as solubility and permeability, or to target drug release to a specific site. ua.es

Structural modifications can be made to various parts of the balsalazide molecule. Studies on balsalazide analogues have shown that while changes to the N-aroyl-β-alanine side chain can diminish activity, modifications to the salicylic acid portion may be better tolerated. researchgate.net The azo bond is a critical feature, as it is cleaved by colonic azoreductase enzymes to release the active mesalamine. acs.org This mechanism is central to the site-specific action of balsalazide prodrugs. mdpi.com

Characterization and Control of Synthetic Impurities and Related Compounds of this compound

During the synthesis of balsalazide and its derivatives, several impurities can be formed. tandfonline.comveeprho.com These can arise from unreacted intermediates, by-products of the azo coupling reaction, or degradation. veeprho.com Regulatory agencies require strict control over these impurities. veeprho.com

Commonly identified impurities in balsalazide synthesis include:

Balsalazide Related Compound A : (E)-5-[(p-Carboxyphenyl)azo]-2-salicylic Acid Disodium Salt. pharmaffiliates.comsigmaaldrich.com

Balsalazide Related Compound B : 5-[2-[3-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid. clearsynth.com

Balsalazide 3-Isomer : An isomer of balsalazide. pharmaffiliates.com

Other impurities such as des-β-alanine balsalazide, balsalazide β-alanine, and various bis-azo compounds have also been synthesized and characterized. tandfonline.com

This compound itself is listed as an impurity or related compound of balsalazide. veeprho.compharmaffiliates.comchemicalbook.comsimsonpharma.com The characterization and control of these impurities are crucial for ensuring the quality and safety of the final drug product and are achieved through various analytical methods. clearsynth.com

Table of Research Findings on this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Reference
This compound 1346606-13-0 C₂₀H₂₁N₃O₆ 399.4 biosynth.compharmaffiliates.comsimsonpharma.com
Balsalazide 80573-04-2 C₁₇H₁₅N₃O₆ 357.32 pharmaffiliates.com
Balsalazide Related Compound A 1242567-07-2 Not specified Not specified veeprho.comclearsynth.com
Balsalazide Related Compound B 1798395-96-6 C₁₇H₁₅N₃O₆ 357.32 clearsynth.com
Balsalazide 3-Isomer 1242567-09-4 Not specified Not specified pharmaffiliates.com
(E)-5-[(p-Carboxyphenyl)azo]-2-salicylic Acid Disodium Salt Not available C₁₄H₈N₂Na₂O₅ 330.2 pharmaffiliates.com

Table of Compound Names

Compound Name
4-aminobenzoyl-β-alanine
5-aminosalicylic acid
Balsalazide
Balsalazide 3-Isomer
This compound
Balsalazide Related Compound A
Balsalazide Related Compound B
Balsalazide sodium
Des-β-alanine balsalazide
Disodium salicylate
Isopropanol
Mesalamine
Mesalamine isopropyl ester
N-(4-aminobenzoyl)-β-alanine
Olsalazine
p-nitrobenzoyl chloride
Salicylic acid
Sodium nitrite
Sulfuric acid

Prodrug Design Principles and Targeted Biorecognition Mechanisms

Theoretical Frameworks of Prodrug Latentiation for Site-Specific Activation

The concept of a prodrug involves the chemical modification of a biologically active compound to form an inactive or less active derivative. innovareacademics.in This "latentiation" is a strategic maneuver to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or rapid metabolism, that can hinder a drug's effectiveness. innovareacademics.innih.gov The core principle is to design a molecule that remains inert in most of the body but becomes activated at a specific target site. innovareacademics.innih.gov This site-specific activation is often achieved by exploiting the unique physiological or enzymatic conditions of the target tissue. innovareacademics.innih.gov

For diseases localized in the colon, such as inflammatory bowel disease (IBD), the prodrug approach is particularly advantageous. nih.govualberta.ca It allows for the oral administration of a drug that can traverse the upper gastrointestinal tract intact, thereby minimizing systemic absorption and associated side effects, and release the active therapeutic agent directly at the site of inflammation. nih.govnih.gov

Role of Ester Linkages in Modulating Physicochemical Properties for Delivery

Ester linkages are a cornerstone of prodrug design due to their ability to modulate the physicochemical properties of a parent drug. nih.govresearchgate.net By converting a polar functional group, such as a carboxylic acid, into an ester, the lipophilicity of the molecule can be significantly increased. scirp.org This enhanced lipophilicity can improve the drug's ability to permeate cellular membranes, a crucial step for absorption and distribution. scirp.orgnih.gov

Conversely, the introduction of an ester group can also be used to enhance water solubility by linking the parent drug to a polar moiety. nih.govscirp.org This versatility makes esterification a powerful tool for tailoring a drug's properties to meet the specific demands of a drug delivery system. nih.govscirp.org In the context of Balsalazide (B1667723) Isopropyl Ester, the ester group is a key structural feature that influences its behavior in the gastrointestinal tract.

Molecular Design for Enhanced Permeability and Reduced Systemic Exposure

The molecular design of a prodrug is a delicate balancing act between achieving sufficient permeability for intestinal absorption and minimizing systemic exposure to the inactive form. mdpi.com The goal is to ensure that the prodrug reaches the target site in the colon without being prematurely absorbed into the bloodstream. nih.govdrugbank.com Balsalazide itself is designed to have low and variable systemic absorption. drugbank.com

The prodrug strategy aims to keep the active drug, in this case, mesalamine (5-aminosalicylic acid or 5-ASA), localized in the colon to exert its anti-inflammatory effects. drugbank.compatsnap.com This targeted delivery is critical for maximizing therapeutic efficacy while reducing the potential for systemic side effects. patsnap.comjapsonline.com The chemical structure of the prodrug is engineered to resist absorption and degradation in the stomach and small intestine. nih.govnih.gov

Enzyme-Responsive Cleavage Mechanisms for Prodrug Activation

The activation of many prodrugs relies on specific enzymatic reactions that are prevalent in the target tissue. nih.gov This enzyme-responsive cleavage is a highly effective mechanism for ensuring that the active drug is released precisely where it is needed.

Azoreductase-Mediated Bioactivation in Colonic Microbiota

The colon is home to a vast and diverse population of anaerobic bacteria that produce a wide array of enzymes. nih.govrroij.com Among these are azoreductases, which have the unique ability to cleave azo bonds (–N=N–). nih.govresearchgate.net This enzymatic activity is the cornerstone of the activation of balsalazide and similar prodrugs. nih.govnih.gov

Balsalazide is delivered to the colon intact, where bacterial azoreductases cleave the azo bond, releasing the therapeutically active mesalamine and an inert carrier molecule, 4-aminobenzoyl-β-alanine. drugbank.comdrugs.com This bioactivation is a classic example of leveraging the specific metabolic capabilities of the colonic microbiota for targeted drug delivery. nih.govnih.gov The reduction of the azo bond is an obligate two-electron process that requires a hydride transfer from NAD(P)H to a flavin mononucleotide (FMN) cofactor and then to the substrate. nih.gov

Esterase-Mediated Hydrolysis in Preclinical Compartments

While azoreduction is the primary activation mechanism for balsalazide in the colon, the presence of an ester linkage in Balsalazide Isopropyl Ester introduces another potential cleavage pathway. Esterases are ubiquitous enzymes found throughout the body, including in plasma and the intestine, that are capable of hydrolyzing ester bonds. researchgate.netnih.gov

Strategies for Colon-Specific Drug Delivery Systems Utilizing Prodrug Approaches

The development of colon-specific drug delivery systems has been a major focus of pharmaceutical research, particularly for the treatment of IBD. nih.govualberta.ca The prodrug approach is a leading strategy in this field, with several successful examples. ualberta.casemanticscholar.org

The fundamental principle is to create a drug formulation that can withstand the acidic environment of the stomach and the enzymatic activity of the small intestine, only to be activated by the unique conditions of the colon. nih.govnih.gov This can be achieved through various means, including:

pH-sensitive coatings: These polymers are designed to dissolve only at the higher pH of the colon. japsonline.com

Time-dependent systems: These formulations release the drug after a predetermined lag time, corresponding to the transit time to the colon. rroij.com

Microbially triggered systems: As seen with balsalazide, these systems utilize polymers or linkages that are specifically degraded by colonic bacteria. nih.govrroij.com

The combination of a prodrug with these delivery technologies can further enhance the specificity and efficiency of colon-targeted therapy. nih.gov

Azo-Polymeric Prodrug Conjugates

A key strategy in colon-specific drug delivery involves the creation of azo-polymeric prodrug conjugates. scispace.comcore.ac.uk This approach links a drug molecule to a high-molecular-weight polymer backbone through an azo bond (-N=N-). core.ac.ukualberta.ca The large size of the resulting polymeric prodrug prevents its absorption in the upper gastrointestinal (GI) tract. ualberta.ca

The linkage between the drug and the polymer is designed to be resistant to the chemical and enzymatic conditions of the stomach and small intestine but susceptible to the specific enzymes present in the colon. core.ac.ukualberta.ca Various synthetic polymers, such as polyamides and segmented polyurethanes, have been investigated for this purpose. scispace.comualberta.ca For example, 5-ASA has been successfully linked to a polysulfonamidoethylene backbone. ualberta.ca These polymeric systems effectively shield the drug during its transit, ensuring it reaches the large intestine intact. core.ac.uk Once in the colon, the azo bonds are cleaved by azoreductase enzymes produced by the local microbiota, releasing the active drug. scispace.comcore.ac.uk The amount of drug released depends on the specific nature of the polymer, with hydrophilic polymers often showing more efficient release compared to hydrophobic ones. ualberta.ca

Table 1: Examples of Azo-Polymer Drug Delivery Systems

Polymer Type Linked Drug Release Mechanism Key Finding
Polyamides 5-Aminosalicylic Acid (5-ASA) Azo bond reduction by colonic enzymes. ualberta.ca Drug release depends on polymer hydrophilicity; hydrophilic polymers allow for more complete amine formation. ualberta.ca
Segmented Polyurethane Budesonide Coating degradation via azo bond reduction in the colon. scispace.com Demonstrated effective colonic delivery in both in vivo and in vitro evaluations. scispace.com
Azoaromatic Cross-linked Polymers Peptides Polymer coating protects the drug from digestion in the upper GI tract; azo bonds are reduced in the colon. core.ac.uk Protects peptide drugs from enzymatic degradation in the stomach and small intestine. core.ac.uk

pH-Dependent and Time-Dependent Release Modalities for Prodrugs

Beyond microbial action, drug release can be targeted to the colon by exploiting the physiological characteristics of the GI tract, namely the transit time and pH gradient. contractpharma.commedscape.org

Time-Dependent Systems: These systems are designed to release their drug payload after a predetermined lag time, which theoretically corresponds to the transit time to the colon. scispace.comcontractpharma.com This is often achieved using specific polymer coatings or matrix systems that erode or dissolve over a set period. contractpharma.com However, the reliability of this approach is limited by the high variability of GI transit times among individuals and even within the same individual, which can be influenced by factors like food intake and gastric emptying rates. contractpharma.com

pH-Dependent Systems: This strategy utilizes the natural pH gradient of the GI tract, where the pH gradually increases from the acidic stomach (pH 1-2.5) to the near-neutral or slightly alkaline environment of the terminal ileum and colon (pH ≥ 7.0). contractpharma.commedscape.org Formulations are often coated with pH-sensitive polymers, such as Eudragit S, which are designed to dissolve and release the drug only when the pH rises above 7. contractpharma.commedscape.org This approach is used in some mesalamine formulations as an alternative to the prodrug strategy. medscape.orgreliasmedia.com However, the effectiveness can be compromised by inter- and intra-subject variations in intestinal pH. contractpharma.com Furthermore, in certain disease states like inflammatory bowel disease (IBD), the colonic pH may be lower than normal, potentially hindering the dissolution of the pH-sensitive coating and leading to premature or incomplete drug release. etflin.com

Recent research has focused on designing more sophisticated prodrugs that are stable under simulated stomach (pH 1.2) and small intestine conditions but show sustained release at colonic pH (around 6.5-7.5). researchgate.netnih.gov

Role of Intestinal Microbiota in Prodrug Bioactivation

The primary mechanism for the activation of balsalazide and similar azo-prodrugs is the metabolic action of the intestinal microbiota. patsnap.commedscape.orgnih.gov The human colon hosts a dense and diverse population of bacteria, reaching concentrations of 10¹¹–10¹² colony-forming units (CFU) per gram of content. contractpharma.com These bacteria produce a vast array of enzymes, including azoreductases, which are not found in the upper GI tract. core.ac.ukcontractpharma.comtaylorandfrancis.com

Balsalazide is designed to travel through the stomach and small intestine intact, with minimal systemic absorption. drugbank.comnih.gov Upon reaching the colon, bacterial azoreductases cleave the azo bond in the balsalazide molecule. researchgate.netgoogle.com This enzymatic reduction is a crucial bioactivation step, breaking the prodrug into two components: the therapeutically active mesalamine (5-ASA) and an inert carrier molecule, 4-aminobenzoyl-β-alanine. drugbank.comtaylorandfrancis.comgoogle.com The active 5-ASA is then delivered directly to the site of inflammation in the colon. patsnap.com

The azoreductase enzymes responsible for this activation are flavoenzymes that typically use NADH or NADPH as electron donors in a ping-pong mechanism. researchgate.net Research has identified specific enzymes, such as paAzoR1 from Pseudomonas aeruginosa, that catalyze the activation of balsalazide. nih.govosti.gov The efficiency of this bioactivation can be influenced by the chemical structure of the prodrug itself. In vitro studies using human fecal slurries have shown that different azo-prodrugs are metabolized at different rates. nih.gov This suggests that factors beyond the azo bond itself play a role in the degradation of this class of compounds. nih.gov Theoretically, the composition of an individual's gut flora, which can be altered by factors like antibiotic use, could impact the conversion of the prodrug to its active form. fda.gov

Table 2: Comparative In Vitro Degradation of Azo-Prodrugs in Pooled Human Fecal Slurry

Prodrug Half-life (t½) Relative Rate of Degradation
Sulfasalazine (B1682708) 32.8 min Fastest
Balsalazide 80.9 min Intermediate
Olsalazine (B1677275) 145.1 min Slowest

Data sourced from an in vitro study simulating the colonic environment. nih.gov

Preclinical Pharmacokinetics and Biotransformation Pathways

In Vitro Metabolism Studies of Balsalazide (B1667723) Isopropyl Ester and its Analogues

In vitro studies are fundamental in characterizing the metabolic stability and pathways of a new chemical entity. For balsalazide isopropyl ester, these studies would primarily investigate its susceptibility to enzymatic hydrolysis and the subsequent metabolism of its constituent moieties.

The stability of this compound in various biological matrices, such as plasma, intestinal fluids, and liver microsomes, is a critical determinant of its ability to reach the colon intact. The ester linkage is susceptible to hydrolysis by esterase enzymes present in these biological environments.

The intended design of balsalazide prodrugs is to minimize premature hydrolysis in the upper gastrointestinal tract and systemic circulation, allowing the intact molecule to reach the colon. The lipophilicity conferred by the isopropyl ester group may influence its interaction with esterases, but without specific studies, the precise hydrolysis profile remains to be elucidated.

Upon hydrolysis of the ester bond and subsequent azo-reduction, this compound is expected to yield 5-aminosalicylic acid (5-ASA) and 4-aminobenzoyl-β-alanine (4-ABA). Further metabolism of these primary metabolites leads to the formation of N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) and N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA).

While quantitative in vitro metabolic data for the isopropyl ester is not available, studies on balsalazide provide insight into the expected metabolites. High-performance liquid chromatography (HPLC) methods are typically employed for the identification and quantification of these compounds in biological samples.

Table 1: Primary and Secondary Metabolites of Balsalazide

Primary Metabolite Secondary Metabolite
5-aminosalicylic acid (5-ASA)N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA)
4-aminobenzoyl-β-alanine (4-ABA)N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA)

In Vivo Biotransformation in Animal Models

In vivo studies in preclinical animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism setting.

Specific in vivo absorption and distribution data for this compound in animal models are not currently available in the scientific literature. However, as a lipophilic prodrug, it is anticipated to have different absorption characteristics compared to the more hydrophilic balsalazide disodium (B8443419). Increased lipophilicity can enhance absorption from the gastrointestinal tract.

Following oral administration, the extent of systemic absorption of the intact prodrug would be a key parameter. Ideally, for a colon-targeted drug like balsalazide, systemic absorption of the prodrug should be minimal to reduce potential systemic side effects and maximize the amount of drug reaching the target site. The distribution of the absorbed prodrug and its metabolites into various tissues would also be of interest.

The metabolic fate of this compound in vivo is expected to follow the pathways identified in vitro. Following oral administration to animal models such as rats, the primary route of metabolism would be initial hydrolysis of the isopropyl ester, followed by azo-reduction of the resulting balsalazide by the gut microbiota to release 5-ASA and 4-ABA. These metabolites would then be available for local action in the colon and for absorption and subsequent systemic metabolism and excretion.

Studies on balsalazide in healthy human volunteers have shown that after oral administration, a significant portion of the dose is recovered in the urine as metabolites. At steady-state, approximately 23% of the administered balsalazide dose was excreted in the urine over 12 hours, with the majority being N-Ac-5-ASA (15.6%) and 5-ASA (4.6%). fda.gov The parent compound and other metabolites were found in smaller amounts. fda.gov Fecal excretion is also a major route of elimination for unabsorbed drug and its metabolites. It is plausible that this compound would follow a similar excretion pattern, although the proportions of metabolites may differ due to its different physicochemical properties.

Table 2: Urinary Excretion of Balsalazide and its Metabolites in Healthy Volunteers (as a percentage of a 3.3g dose over 12 hours at steady-state)

Compound Mean % of Dose Excreted in Urine
Balsalazide0.16%
5-ASA4.6%
N-Ac-5-ASA15.6%
4-ABA0.40%
N-Ac-4-ABA1.8%
Total ~23%

Data from a study on balsalazide, not this compound. fda.gov

The activation of balsalazide and its analogues is critically dependent on the enzymatic activity of the gut microbiota. nih.gov The azo bond linking 5-ASA to the carrier molecule is specifically cleaved by azoreductases produced by colonic bacteria. fda.gov This targeted release of the active drug in the colon is the cornerstone of balsalazide's therapeutic action.

Animal models are instrumental in demonstrating this gut flora-dependent activation. Studies in conventional and germ-free animals could definitively establish the role of the microbiome in the biotransformation of this compound. In conventional animals, oral administration of the prodrug would be expected to result in high concentrations of 5-ASA in the colon. Conversely, in germ-free animals lacking the necessary gut bacteria, the prodrug would likely be excreted largely unchanged in the feces, with minimal release of 5-ASA. While specific studies on the isopropyl ester are lacking, the extensive research on balsalazide strongly supports the essential role of the gut microbiota in its activation. nih.gov

Comparative Preclinical Pharmacokinetic Profiles of this compound with Related Prodrugs

Comprehensive searches of scientific literature, patent databases, and regulatory documents did not yield specific preclinical pharmacokinetic data for this compound. While information is available for the parent compound, balsalazide, and its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), details regarding the isopropyl ester derivative are not present in the public domain.

Balsalazide itself is a prodrug designed for targeted delivery of mesalamine to the colon. It consists of mesalamine linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond is cleaved by bacterial azoreductases in the colon, releasing the active drug. The intention of such a prodrug strategy is to minimize systemic absorption of mesalamine in the upper gastrointestinal tract and deliver it directly to the site of inflammation in the colon.

Ester prodrugs of 5-ASA are a known strategy to modify the pharmacokinetic profile of the parent drug, potentially enhancing its lipophilicity and altering its absorption characteristics. However, without specific preclinical studies on this compound, any discussion of its comparative pharmacokinetic profile with balsalazide or other 5-ASA prodrugs would be speculative.

Detailed research findings and data tables comparing the absorption, distribution, metabolism, and excretion (ADME) of this compound to other related compounds are not available in the reviewed sources. Therefore, a direct comparison of its preclinical pharmacokinetic profile remains unfeasible based on current publicly accessible data.

Mechanistic Pharmacology and Biological Activity at the Molecular Level Preclinical Focus

Investigation of Molecular Targets and Signaling Pathways (e.g., Sirtuins)

Recent preclinical investigations have identified Balsalazide (B1667723) as a modulator of sirtuins, a class of NAD+-dependent protein deacylases involved in various cellular processes, including metabolism and stress responses. Specifically, Balsalazide has been characterized as a subtype-selective inhibitor of Sirtuin 5 (SIRT5). researchgate.netnih.gov

A 2020 study resulting from a high-throughput screening and subsequent structure-activity relationship (SAR) analysis confirmed that Balsalazide inhibits SIRT5 in the low micromolar concentration range. nih.gov The inhibitory action is thought to be dominated by the stability of the inhibitor-enzyme complex. nih.gov Further in vitro characterization revealed that Balsalazide's inhibition is non-competitive with respect to NAD+ and the synthetic substrate analogue. nih.gov This selective inhibition of SIRT5 suggests a potential role in modulating metabolic pathways and cellular proliferation, as SIRT5 is known to be involved in these processes. researchgate.net The identification of Balsalazide as a SIRT5 inhibitor opens new avenues for understanding its molecular mechanisms beyond its traditional role as a pro-drug for 5-ASA. researchgate.netnih.gov

Table 1: Preclinical Findings on Balsalazide's Interaction with Sirtuins

Molecular Target Finding Implication
Sirtuin 5 (SIRT5) Subtype-selective inhibitor with low micromolar activity. nih.gov Potential modulation of metabolic pathways and cellular stress responses. researchgate.net

Modulation of Inflammatory Mediators in Cellular and Animal Models

Balsalazide's primary mechanism of anti-inflammatory action is through the delivery of its active moiety, 5-aminosalicylic acid (5-ASA), to the colon. fda.govnih.gov In preclinical models, the anti-inflammatory effects of 5-ASA have been well-documented.

The active metabolite of Balsalazide, 5-ASA, has been shown to diminish inflammation by blocking the production of key inflammatory mediators derived from arachidonic acid. nih.gov This includes metabolites from both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. fda.gov By inhibiting these pathways, 5-ASA reduces the synthesis of prostaglandins (B1171923) and leukotrienes, which are pivotal in mediating the inflammatory cascade characteristic of inflammatory bowel disease. fda.govnih.gov

Antioxidant Activity in Preclinical Investigations

Immunomodulatory Effects in Preclinical Cellular and Animal Studies

The immunomodulatory effects of Balsalazide are intrinsically linked to the actions of its active component, 5-ASA. While direct preclinical studies on Balsalazide Isopropyl Ester are lacking, the broader class of aminosalicylates is understood to exert immunomodulatory effects. These effects are generally investigated in animal models of colitis and in vitro using immune cell cultures. The goal of such studies is to assess the impact on immune cell proliferation, cytokine production, and the function of various immune cell populations.

Enzyme Interaction and Inhibition Profiles (e.g., Azoreductases)

Balsalazide is a prodrug designed for targeted delivery of 5-ASA to the colon. nih.gov Its structure contains an azo bond that links 5-ASA to a carrier molecule. fda.gov This bond is crucial for preventing premature absorption of 5-ASA in the upper gastrointestinal tract. Upon reaching the colon, Balsalazide is cleaved by bacterial azoreductases, enzymes produced by the gut microbiota. fda.govnih.govfda.gov This enzymatic action releases equimolar quantities of 5-ASA and the carrier moiety. fda.govfda.gov The efficacy of Balsalazide is therefore dependent on the presence and activity of these bacterial enzymes in the colon. nih.gov

Table 2: Enzyme Interactions of Balsalazide

Enzyme Role Outcome

Advanced Analytical Methodologies for Balsalazide Isopropyl Ester and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of Balsalazide (B1667723) Isopropyl Ester and its related substances from various matrices.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, stands as a primary technique for the analysis of balsalazide and its derivatives. Methods developed for the parent compound, balsalazide, provide a strong foundation for the analysis of its isopropyl ester. These methods are valued for their simplicity, precision, and accuracy in quantifying the analyte in both bulk forms and pharmaceutical preparations. rjptonline.org

Separation is typically achieved using a C18 column, which is effective for resolving the compound from its impurities. A variety of mobile phase compositions have been successfully employed. One established method utilizes a mixture of phosphate (B84403) buffer (KH2PO4), acetonitrile, and methanol, demonstrating effective separation. Another approach uses a combination of acetonitrile, methanol, and triethylamine (B128534) buffer. rjptonline.org Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for achieving good separation in a relatively short analysis time, with some methods reporting run times as low as 6 minutes. rjptonline.orgpharmacreations.com Detection is commonly performed using a UV detector, with wavelengths set at specific points of maximum absorbance for the analyte, such as 254 nm or 304 nm. rjptonline.org

ParameterMethod 1 DetailsMethod 2 Details
ColumnInertsil ODS 3V, C18 (250x4.6 mm) Phenomenex Luna C18 (150x4.6 mm, 5µm) rjptonline.org
Mobile PhaseKH2PO4 : Acetonitrile : Methanol (50:30:20 v/v/v), pH 4.5 Acetonitrile : Methanol : Triethylamine buffer (40:30:30 v/v) rjptonline.org
Flow RateNot Specified 0.7 mL/min rjptonline.org
DetectionUV at 304 nm UV at 254 nm rjptonline.org
Retention Time2.487 min 3.42 min rjptonline.org
Internal StandardNot Specified Nifedipine (RT = 5.07 min) rjptonline.org

For more demanding analytical challenges, such as the identification and characterization of metabolites and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. rawdatalibrary.net This powerful technique couples the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov

LC-MS/MS is instrumental in elucidating the structures of unknown impurities and metabolites formed during stress testing or in biological systems. The process involves separating the compounds on an LC column and then ionizing them before they enter the mass spectrometer. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragment ions (generated via tandem mass spectrometry or MS/MS), a fragmentation pattern is obtained. nih.gov This pattern serves as a molecular fingerprint, allowing for the confident identification and structural characterization of the compounds. For instance, studies on balsalazide have successfully used LC-MS/MS to identify four distinct degradation products by analyzing their fragmentation patterns. rawdatalibrary.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for confirming the identity and assessing the purity of Balsalazide Isopropyl Ester.

UV-Visible spectrophotometry is a straightforward, cost-effective, and reliable method for the quantification of balsalazide and its derivatives in bulk and simple formulations. rjptonline.orgresearchgate.net The method is based on the principle that the molecule absorbs light in the UV-Vis spectrum at a specific wavelength (λmax). rjptonline.org

Several spectrophotometric methods have been developed for balsalazide. A common approach involves measuring the absorbance in a simple solvent like double-distilled water, where balsalazide exhibits a maximum absorbance at 358 nm. rjptonline.orgresearchgate.net Another method is based on the formation of a colored chromogen in an alkaline medium (pH 12), which shifts the absorption maximum to 456 nm. rjptonline.orgresearchgate.net Derivative spectroscopy can also be employed to resolve overlapping spectra and enhance specificity, with one method utilizing the first derivative spectrum and measuring absorbance at 383 nm. rjptonline.org These methods demonstrate good linearity within specific concentration ranges, making them suitable for routine analysis. researchgate.net

Method TypeSolvent/Mediumλmax (nm)Linearity Range (µg/mL)
Direct UV SpectrophotometryDouble Distilled Water rjptonline.orgresearchgate.net358 rjptonline.orgresearchgate.net2-20 rjptonline.orgresearchgate.net
Colorimetric MethodAlkaline Medium (pH 12) rjptonline.orgresearchgate.net456 rjptonline.orgresearchgate.net2-20 rjptonline.orgresearchgate.net
First Derivative SpectroscopyDouble Distilled Water rjptonline.org383 rjptonline.org5-25 rjptonline.org

Method Development and Validation Parameters for Preclinical Analysis

For use in preclinical analysis, all analytical methods must be rigorously validated to ensure they are reliable, reproducible, and fit for purpose. pharmacreations.com Validation is typically performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonization (ICH). pharmacreations.com Key validation parameters include accuracy, precision, linearity, range, specificity, robustness, and the limits of detection (LOD) and quantitation (LOQ).

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For HPLC methods for balsalazide, linearity has been established in ranges such as 90-210 µg/mL and 10-50 µg/mL. researchgate.net

Accuracy: The closeness of test results to the true value, often determined by recovery studies. Acceptable recovery is typically in the range of 98-102%. pharmacreations.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is usually expressed as the relative standard deviation (%RSD), with values less than 2% being desirable.

LOD and LOQ: The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For one HPLC method, the LOD and LOQ for balsalazide were reported as 0.01643 µg/mL and 0.04960 µg/mL, respectively. pharmacreations.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or excipients. pharmacreations.com

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation ParameterReported Findings for Balsalazide Methods
Linearity Range10-50 µg/mL researchgate.net
Correlation Coefficient (r²)0.9996 researchgate.net
Accuracy (% Recovery)98.20% - 101.58% pharmacreations.com
Precision (%RSD)< 2%
Limit of Detection (LOD)0.01643 µg/mL pharmacreations.com
Limit of Quantitation (LOQ)0.04960 µg/mL pharmacreations.com

Application in Biological Matrices from Preclinical Studies

A critical aspect of preclinical development is the quantification of the drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. mdpi.comresearchgate.net While the specific application of the aforementioned methods to this compound in preclinical biological samples is not detailed in the available literature, the established LC-MS/MS techniques are the gold standard for such bioanalytical work. mdpi.com

The process involves developing a robust sample preparation protocol to extract the analyte and its metabolites from the complex biological matrix. mdpi.com This is crucial to remove interfering endogenous substances. The validated LC-MS/MS method is then used to quantify the concentrations of the parent drug and its key metabolites over time. researchgate.net This data is fundamental for constructing pharmacokinetic profiles, which describe the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding the metabolic fate of this compound, including the identification of major metabolites like mesalamine (5-aminosalicylic acid) and the carrier molecule, is essential for a comprehensive preclinical evaluation. researchgate.net The sensitivity and specificity of LC-MS/MS are vital for detecting low concentrations of these substances in complex biological samples. bohrium.com

Structure Activity Relationships Sar and Rational Drug Design for Balsalazide Isopropyl Ester Analogues

Influence of Ester Moiety on Prodrug Activation and Biotransformation

The primary activation pathway for balsalazide (B1667723) and its analogues is the cleavage of the azo bond by azoreductase enzymes produced by the gut microbiota. nih.gov This cleavage releases the active therapeutic agent, 5-aminosalicylic acid (5-ASA), and a carrier moiety. newdrugapprovals.org In the case of Balsalazide Isopropyl Ester, an additional biotransformation step involving the hydrolysis of the isopropyl ester group is necessary.

The nature of the ester moiety can significantly impact several key parameters:

Lipophilicity: Esterification of a carboxylic acid group, as in the case of this compound, generally increases the lipophilicity of the molecule. This alteration can affect the compound's solubility, membrane permeability, and interaction with metabolizing enzymes.

Stability: The ester group can influence the chemical stability of the prodrug in the varying pH environments of the gastrointestinal tract. A well-designed ester should remain intact until it reaches the colon to ensure targeted drug release.

Without specific studies on this compound, a precise data table on its activation kinetics cannot be provided. However, a hypothetical comparison of different ester moieties could be represented as follows:

Ester MoietyRelative LipophilicityPredicted Rate of Esterase HydrolysisPredicted Impact on Azoreductase Cleavage
MethylLowFastMinimal
EthylModerateModerateMinimal
Isopropyl High Slow Potential steric hindrance
tert-ButylVery HighVery SlowSignificant steric hindrance

This table is illustrative and based on general chemical principles, not on specific experimental data for balsalazide analogues.

Systematic Structural Modifications and Their Preclinical Pharmacological Impact

Systematic structural modifications are a cornerstone of rational drug design, aiming to optimize the therapeutic properties of a lead compound. For balsalazide analogues, these modifications would likely focus on the carrier portion of the molecule, including the ester group.

Key modifications could include:

Varying the Alkyl Chain of the Ester: As discussed, altering the size and branching of the alkyl group (e.g., methyl, ethyl, isopropyl, butyl) would modulate lipophilicity and the rate of enzymatic hydrolysis.

Modifying the Amino Acid Carrier: The 4-aminobenzoyl-β-alanine carrier in balsalazide could be replaced with other amino acids or small peptides to influence solubility, stability, and recognition by bacterial enzymes.

Altering the Linker: The connectivity between the azo group, the carrier, and the ester could be modified to fine-tune the spatial arrangement and susceptibility to enzymatic cleavage.

The preclinical pharmacological impact of such modifications would be assessed through a battery of in vitro and in vivo studies, including:

In vitro stability assays in simulated gastric and intestinal fluids.

In vitro metabolism studies using gut microbiota or purified azoreductases and esterases.

In vivo pharmacokinetic studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and its metabolites.

In vivo efficacy studies in animal models of inflammatory bowel disease.

Without specific preclinical data for this compound, a representative data table remains speculative.

Computational Chemistry and Molecular Modeling Approaches in Prodrug Design

Computational chemistry and molecular modeling are invaluable tools in modern drug design, enabling the prediction of molecular properties and interactions before synthesis and testing. nih.gov For this compound, these approaches could be used to:

Predict Physicochemical Properties: Algorithms can estimate properties such as lipophilicity (logP), solubility, and pKa, which are crucial for predicting the behavior of the prodrug in the gastrointestinal tract.

Molecular Docking: This technique can be used to model the interaction of this compound with the active sites of key enzymes, such as bacterial azoreductases and human carboxylesterases. nih.gov Such models can help predict the affinity of the prodrug for these enzymes and whether the isopropyl group might cause steric hindrance, potentially affecting the rate of azo bond cleavage.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Simulations: These methods can provide a more detailed understanding of the electronic and conformational properties of the prodrug, offering insights into its reactivity and the mechanism of enzymatic cleavage. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a series of related analogues, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more effective prodrugs.

Design of Next-Generation Azo-Ester Prodrugs for Enhanced Delivery Attributes

The design of next-generation azo-ester prodrugs builds upon the principles learned from existing compounds like balsalazide and aims to further enhance their delivery attributes. Key goals for these advanced prodrugs include:

Improved Colon Specificity: Minimizing premature drug release in the upper gastrointestinal tract is paramount. This can be achieved by fine-tuning the stability of both the azo bond and the ester linkage.

Controlled Release Kinetics: The rate of drug release in the colon can be modulated by altering the susceptibility of the prodrug to enzymatic cleavage. Dual-action prodrugs, where both the azo and ester bonds are cleaved by colonic enzymes, could offer more precise control over drug release.

Mutual Prodrugs: The carrier moiety itself could be a therapeutically active compound, leading to a synergistic effect. For example, linking 5-ASA to another anti-inflammatory agent via an azo-ester linkage.

Enhanced Bioavailability at the Site of Action: By optimizing the physicochemical properties of the prodrug, its solubility and distribution within the colonic lumen can be improved, leading to better therapeutic outcomes.

The development of these next-generation prodrugs will continue to rely on a multidisciplinary approach that integrates synthetic chemistry, preclinical pharmacology, and computational modeling to rationally design molecules with superior therapeutic profiles for the treatment of colonic diseases.

Future Directions and Emerging Research Avenues for Balsalazide Isopropyl Ester

Exploration of Novel Prodrug Linkers and Carrier Systems in Preclinical Models

The isopropyl ester modification of balsalazide (B1667723) represents a strategy to alter the lipophilicity and enzymatic cleavage kinetics of the parent prodrug. Future preclinical research is anticipated to delve into a broader array of ester linkers to systematically evaluate their impact on drug release and colonic targeting. The rationale behind exploring different ester functionalities lies in the potential to fine-tune the hydrolysis rate by colonic esterases, thereby modulating the release profile of mesalamine.

In addition to modifying the linker, the exploration of novel carrier systems in preclinical models is a promising avenue. This involves conjugating Balsalazide Isopropyl Ester to various biocompatible polymers or macromolecules. These carrier systems could be designed to respond to specific physiological triggers in the colon, such as pH, enzymes, or the resident microbiota, offering a more controlled and targeted release of the active drug.

Potential Ester Linker Modifications for Balsalazide in Preclinical Studies Rationale for Investigation Key Preclinical Assessment Parameters
Ethyl EsterComparative analysis of hydrolysis rates versus isopropyl ester.In vitro enzymatic hydrolysis assays, Caco-2 cell permeability studies.
Butyl EsterIncreased lipophilicity for potential enhanced membrane permeation.Octanol-water partition coefficient determination, ex vivo intestinal tissue penetration studies.
Amino Acid EstersPotential for active transport via amino acid transporters in the gut.Cellular uptake studies in relevant intestinal cell lines, competitive inhibition assays.

Integration with Advanced Drug Delivery Technologies (e.g., Nanoparticles, Hydrogels) for Targeted Release in Preclinical Settings

The integration of this compound with advanced drug delivery technologies is a key area for future preclinical investigation. Encapsulating the compound within nanoparticles or hydrogels could offer significant advantages in terms of stability, targeted delivery, and sustained release.

Nanoparticles: Formulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), could protect the prodrug from premature degradation in the upper gastrointestinal tract. Furthermore, the surface of these nanoparticles can be functionalized with ligands that target specific receptors on inflamed colonic epithelial cells, thereby enhancing site-specific drug delivery.

Hydrogels: Smart hydrogels that exhibit pH- or enzyme-responsive swelling and degradation properties are another promising platform. In preclinical models, these hydrogels could be designed to remain intact until they reach the colon, where the local microenvironment would trigger the release of the encapsulated this compound. This approach could lead to higher local concentrations of the active drug at the site of inflammation.

Advanced Delivery Technology Potential Preclinical Advantages for this compound Relevant Preclinical Models for Evaluation
Polymeric NanoparticlesEnhanced stability, protection from enzymatic degradation, potential for targeted delivery.Chemically induced colitis models in rodents (e.g., DSS, TNBS).
pH-Responsive HydrogelsTriggered release in the higher pH environment of the colon.In vitro release studies under simulated gastrointestinal conditions, pharmacokinetic studies in animal models.
Enzyme-Responsive HydrogelsRelease triggered by specific colonic bacterial enzymes.Co-culture models with colonic microbiota, analysis of drug release in fecal homogenates.

Preclinical Research on Potential Broader Pharmacological Applications beyond Gastrointestinal Targeting

While the primary application of balsalazide and its derivatives is in the treatment of inflammatory bowel disease, the anti-inflammatory properties of its active metabolite, mesalamine, suggest potential for broader pharmacological applications. Preclinical research into this compound could explore its efficacy in other inflammatory conditions where targeted delivery could be beneficial. The increased lipophilicity of the isopropyl ester derivative might alter its distribution profile, potentially opening up new avenues for investigation.

Future preclinical studies could investigate the effects of this compound in animal models of other inflammatory disorders. The focus of such research would be to determine if the modified prodrug can deliver mesalamine to extra-intestinal sites of inflammation and exert a therapeutic effect.

Potential Broader Pharmacological Application (Preclinical) Rationale for Investigation Exemplary Preclinical Model
ArthritisExplore potential for targeting inflammation in the joints.Collagen-induced arthritis model in mice.
NeuroinflammationInvestigate the ability to cross the blood-brain barrier and modulate CNS inflammation.Lipopolysaccharide (LPS)-induced neuroinflammation model in rats.
Dermatological Inflammatory ConditionsAssess potential for topical or systemic delivery to inflamed skin.Imiquimod-induced psoriasis model in mice.

Methodological Advancements in Prodrug Characterization and Metabolomics in Animal Studies

Advancements in analytical and "-omics" technologies are poised to significantly enhance the preclinical evaluation of prodrugs like this compound. Future research will likely employ sophisticated methodologies for a more comprehensive understanding of the compound's behavior in vivo.

Prodrug Characterization: High-resolution mass spectrometry and advanced chromatographic techniques will be crucial for accurately quantifying the parent prodrug and its metabolites in various biological matrices. These methods will allow for detailed pharmacokinetic and biodistribution studies in animal models, providing a clearer picture of how the isopropyl ester modification influences absorption, distribution, metabolism, and excretion (ADME).

Metabolomics: The application of metabolomics in animal studies can provide a systems-level view of the biochemical effects of this compound. By analyzing the global metabolic profiles in tissues and biofluids, researchers can identify metabolic pathways that are modulated by the treatment. This can help in elucidating the mechanism of action beyond the known anti-inflammatory effects of mesalamine and can also provide insights into the metabolic fate of the isopropyl carrier moiety.

Methodological Approach Application in Preclinical Studies of this compound Key Data Generated
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Pharmacokinetic analysis of the prodrug and its metabolites in plasma and tissues.Cmax, Tmax, AUC, tissue distribution profiles.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of novel metabolites.Identification of metabolic transformation products.
Untargeted Metabolomics (GC-MS, LC-MS)Global metabolic profiling of tissues and biofluids from treated animals.Identification of perturbed metabolic pathways, potential biomarkers of efficacy.

Q & A

Basic Research Questions

Q. What established methodologies ensure high-purity synthesis of Balsalazide Isopropyl Ester in laboratory settings?

  • Answer : The ester can be synthesized via Fischer esterification, combining balsalazide's carboxylic acid group with isopropyl alcohol under acidic catalysis (e.g., concentrated sulfuric acid). Reaction conditions include refluxing at 80–100°C for 4–6 hours. Post-synthesis purification involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is validated via melting point analysis and thin-layer chromatography (TLC) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : Comprehensive characterization employs:

  • X-ray crystallography to resolve bond angles (e.g., C–C(NH₂)–C(O)–O torsion angles) and hydrogen-bonding networks .
  • Nuclear Magnetic Resonance (NMR) for functional group verification (e.g., isopropyl methyl protons at δ 1.2–1.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to confirm purity (>98%) and absence of unreacted precursors .

Advanced Research Questions

Q. How should in vivo studies be designed to evaluate the bioavailability and metabolic pathways of this compound?

  • Answer :

  • Model Selection : Use ruminant or murine models with surgically implanted cannulas (e.g., rumen or jugular catheters) for real-time sampling .
  • Dosing Protocol : Administer 50 mg/kg equivalents of the ester dissolved in DMSO or buffer (final DMSO concentration ≤1% to avoid cytotoxicity) .
  • Analytical Methods : Quantify plasma metabolites via LC-MS/MS, focusing on hydrolysis products (e.g., free balsalazide) and their AUC (Area Under Curve) profiles .

Q. How can contradictions between in vitro stability and in vivo efficacy data be resolved?

  • Answer :

  • Controlled Comparative Experiments : Replicate in vitro conditions (e.g., pH 2–7 buffers) alongside in vivo sampling to identify enzymatic or pH-driven degradation .
  • Isotopic Labeling : Use ¹⁴C-labeled esters to track absorption routes and metabolite distribution in vivo .
  • Statistical Validation : Apply ANOVA to compare degradation rates across conditions, accounting for variables like rumen microbiota interference .

Q. What methodologies optimize the ester’s stability in varying physiological pH environments?

  • Answer :

  • pH-Rate Profiling : Incubate the ester in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids, sampling at intervals (0, 2, 4, 8, 24 hours) for HPLC analysis .
  • Formulation Adjustments : Encapsulate the ester in enteric-coated polymers (e.g., Eudragit®) to delay release until intestinal absorption .

Q. How can degradation products and impurities be systematically identified in stability studies?

  • Answer :

  • Forced Degradation : Expose the ester to heat (40–60°C), light (UV irradiation), and oxidative stress (H₂O₂) to simulate long-term storage .
  • LC-MS/MS Profiling : Compare degradation peaks against reference standards (e.g., free balsalazide, isopropyl alcohol byproducts) .

Q. What experimental strategies validate the ester’s mechanism of action in ulcerative colitis models?

  • Answer :

  • Gene Expression Analysis : In murine colitis models, quantify anti-inflammatory markers (e.g., IL-10, TGF-β) via qPCR after ester administration .
  • Histopathological Correlation : Compare colon tissue sections (H&E staining) between treated and control groups to assess mucosal healing .

Methodological Notes

  • Data Reliability : For non-experimental data (e.g., literature reviews), prioritize primary sources (e.g., Acta Crystallographica, Journal of Dairy Science) over preprints or unreviewed datasets .
  • Reproducibility : Document all experimental parameters (e.g., solvent ratios, centrifugation speeds) in supplementary materials to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.